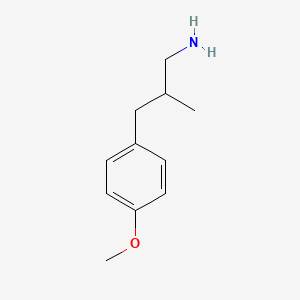

3-(4-Methoxyphenyl)-2-methylpropan-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group on the propan-1-amine chain

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

The primary target of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is involved in a number of autoimmune diseases and has been identified as a promising therapeutic target for conditions like rheumatoid arthritis .

Mode of Action

3-(4-Methoxyphenyl)-2-methylpropan-1-amine interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses . The compound’s interaction with STAT3 may also involve an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .

Biochemical Pathways

The compound affects the STAT3 pathway, which is involved in the regulation of a variety of genes in response to cellular stimuli, and thus plays a key role in many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, the compound can potentially disrupt these processes, leading to its anti-inflammatory and anti-arthritic activities .

Pharmacokinetics

For instance, a study on a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), showed that it undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of pro-inflammatory responses. This is achieved through the inhibition of STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . This leads to potent anti-arthritic activity, as demonstrated in a collagen antibody-induced arthritis (CAIA) mouse model .

Action Environment

The action, efficacy, and stability of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment, such as other drugs or endogenous compounds.

Biochemische Analyse

Cellular Effects

The cellular effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would depend on the compound’s interactions with various cellular components .

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine at different dosages in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxybenzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride. Another method involves the reductive amination of 4-methoxyphenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the use of catalytic hydrogenation processes. This method ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while substitution reactions can produce various substituted phenethylamines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyamphetamine: Shares the methoxy group on the benzene ring but differs in the structure of the amine chain.

3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the benzene ring, leading to different chemical properties.

4-Methoxyphenethylamine: Lacks the methyl group on the propan-1-amine chain, resulting in different biological activity.

Uniqueness

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups provides distinct properties that differentiate it from other phenethylamines.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRFSKNSANGNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.